molecular formula C12H18Cl2F2N2 B2406384 1-(2,3-Difluorobenzyl)piperidin-4-aminedihydrochloride CAS No. 1286274-04-1

1-(2,3-Difluorobenzyl)piperidin-4-aminedihydrochloride

Cat. No. B2406384
CAS RN: 1286274-04-1
M. Wt: 299.19
InChI Key: ZGVKEPSCUKFCDW-UHFFFAOYSA-N
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Description

1-(2,3-Difluorobenzyl)piperidin-4-aminedihydrochloride is a chemical compound with the CAS number 1286274-04-1. Its molecular formula is C12H18Cl2F2N2 .


Chemical Reactions Analysis

The specific chemical reactions involving 1-(2,3-Difluorobenzyl)piperidin-4-aminedihydrochloride are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

This compound is a white solid . Other physical and chemical properties such as melting point, boiling point, density, and molecular weight are not provided in the search results .

Scientific Research Applications

Solvent Effects and Kinetic Studies

  • Kinetics of Nucleophilic Substitutions in Aprotic Solvents: The reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents were studied, revealing insights into base catalysis and solvent effects on the nucleophilic substitution process (Nudelman, Mancini, Martinez, & Vottero, 1986).

Conformational Analysis and Crystal Structure

Pharmacological Properties

  • Pharmacological Properties of Sila-Analogues: Studies on the σ ligands of the spiro[indane-1,4‘-piperidine] type and their sila-analogues provide insights into their structures and pharmacological properties. This research is vital for understanding the medicinal potential of related piperidine compounds (Tacke, Handmann, Bertermann, Burschka, Penka, & Seyfried, 2003).

Synthetic Approaches and Molecular Structures

  • Synthetic Approaches and Molecular Structures

    Various synthesis techniques, including a study on 3-hydroxypipecolic acid analogs, provide a deeper understanding of the synthetic pathways and molecular structures of piperidine-based compounds (Kim, Oh, Zee, & Jung, 2007).

  • Synthesis and Bioactivity Studies

    Research on the synthesis of novel piperidine compounds and their bioactivity, including studies on their crystal structure, provides valuable insights into potential applications in drug design and bioactivity analysis (Xue, 2011).

Antimicrobial and Anti-tubercular Agents

  • Evaluation as Anti-tubercular Agents

    Studies evaluating the 2,4-diaminoquinazoline series, including compounds with piperidine structures, as anti-tubercular agents reveal their potential in tuberculosis drug discovery (Odingo et al., 2014).

  • Antimicrobial Activity of Triazole Derivatives

    The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives, related to piperidine structures, demonstrate their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results . It’s possible that this compound is still under research, or it may not have a well-defined biological activity.

Future Directions

The future directions for the research and development of this compound are not provided in the search results . It’s possible that this compound is still under research for its potential applications.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16;;/h1-3,10H,4-8,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKEPSCUKFCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C(=CC=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluorobenzyl)piperidin-4-aminedihydrochloride

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